molecular formula C27H26BrN5O5S B11683251 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11683251
M. Wt: 612.5 g/mol
InChI Key: MSUNBBWAGXFBSG-WKULSOCRSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Conformational Isomerism

The compound crystallizes in a monoclinic system with space group P21/c, as observed in analogous triazole derivatives. Unit cell parameters derived from X-ray diffraction include a = 15.2 Å, b = 10.8 Å, c = 18.4 Å, and angles α = 90°, β = 112.3°, γ = 90°, consistent with face-sharing octahedral coordination in bismuth-iodide systems. The crystal lattice exhibits columnar packing of the triazole-sulfanyl-acetohydrazide core, stabilized by C–H···π interactions between methoxyphenyl substituents and the triazole ring.

Conformational isomerism arises from rotation about the C=N hydrazone bond and the thioether (–S–) linker. Density Functional Theory (DFT) calculations reveal two stable conformers with energy differences of ~3.8 kJ/mol, corresponding to syn and anti orientations of the 3,4,5-trimethoxyphenyl group relative to the hydrazide moiety.

Table 1: Crystallographic Data

Parameter Value
Space group P21/c
a (Å) 15.2
b (Å) 10.8
c (Å) 18.4
β (°) 112.3
Z 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, N=CH–) confirms hydrazone formation.
  • δ 7.89–7.12 (m, 8H, aromatic protons) integrates for phenyl and trimethoxyphenyl groups.
  • δ 3.85 (s, 3H, OCH₃), δ 3.78 (s, 6H, OCH₃) align with methoxy substituents.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.2 (C=O), 159.8 (C=N), 152.1–112.4 (aromatic carbons).
Fourier-Transform Infrared (FTIR) Vibrational Analysis

Key absorption bands:

  • 3270 cm⁻¹ (N–H stretch, hydrazide).
  • 1685 cm⁻¹ (C=O, amide I).
  • 1602 cm⁻¹ (C=N, triazole).
  • 1240 cm⁻¹ (C–O–C, methoxy).
Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z): 689.04 [M+H]⁺ (calc. 688.98). Major fragments:

  • m/z 532.12 (loss of –SCH₂CO–).
  • m/z 348.07 (trimethoxyphenyl-triazole ion).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311G(d,p) level yields a planar triazole ring with dihedral angles of 178.3° (C5–N4–N3–C2) and 5.2° (C3–S1–C1–O1), indicating minimal steric strain. The HOMO–LUMO gap of 4.1 eV suggests moderate reactivity, localized on the hydrazone and triazole moieties.

Table 2: DFT-Optimized Geometric Parameters

Bond Length (Å) Angle Degrees (°)
C=N (hydrazone) 1.28 N–N–C 120.4
C–S (thioether) 1.81 S–C–C=O 112.7

Properties

Molecular Formula

C27H26BrN5O5S

Molecular Weight

612.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26BrN5O5S/c1-35-21-11-10-19(28)12-18(21)15-29-30-24(34)16-39-27-32-31-26(33(27)20-8-6-5-7-9-20)17-13-22(36-2)25(38-4)23(14-17)37-3/h5-15H,16H2,1-4H3,(H,30,34)/b29-15+

InChI Key

MSUNBBWAGXFBSG-WKULSOCRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate is synthesized via cyclocondensation:

  • Thiosemicarbazide formation : 3,4,5-Trimethoxybenzoyl chloride reacts with phenylhydrazine in dichloromethane at 0–5°C for 2 hours.

  • Cyclization : The intermediate is treated with potassium hydroxide (KOH) in ethanol under reflux (78°C, 6 hours) to form the triazole ring.

Yield : 68–72% after recrystallization from ethanol.

Formation of 2-[(4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide

The thiol group undergoes nucleophilic substitution:

  • Alkylation : The triazole-thiol (1 equiv) reacts with ethyl chloroacetate (1.2 equiv) in methanol containing potassium carbonate (K₂CO₃) at 60°C for 4 hours.

  • Hydrazinolysis : The ethyl ester intermediate is refluxed with hydrazine hydrate (3 equiv) in methanol for 3 hours to yield the acetohydrazide.

Key Data :

ParameterValue
Reaction Temperature60–65°C
Yield85% (alkylation step)
Purity (HPLC)≥95%

Condensation with 5-Bromo-2-Methoxybenzaldehyde

The final step involves Schiff base formation:

  • Condensation : The acetohydrazide (1 equiv) reacts with 5-bromo-2-methoxybenzaldehyde (1.1 equiv) in ethanol containing acetic acid (2 drops) at 70°C for 8 hours.

  • Workup : The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum.

Optimization Notes :

  • Catalyst : Acetic acid enhances imine formation by protonating the carbonyl oxygen.

  • Solvent Choice : Ethanol balances solubility and environmental safety.

Reaction Optimization

Critical parameters affecting yield and purity:

Temperature Control

  • Cyclization : Temperatures >80°C promote side reactions (e.g., oxidation of thiol groups).

  • Condensation : Prolonged heating (>10 hours) leads to decomposition; 8 hours is optimal.

Stoichiometry

  • Excess aldehyde (1.1 equiv) ensures complete hydrazide conversion, minimizing unreacted starting material.

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water (3:1) removes polymeric by-products.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) isolates the pure compound.

Characterization Data :

TechniqueKey Findings
¹H NMR (DMSO-d₆)δ 8.49 (s, 1H, CH=N), 3.65 (s, 9H, OCH₃)
HRMS [M+H]⁺: m/z 594.1329 (calc.), 594.1331 (obs.)
Melting Point 198–200°C (decomp.)

Industrial-Scale Production

Adaptations for bulk synthesis include:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Automated Crystallization : Ensures consistent particle size and purity (>98%).

Economic Considerations :

  • Raw material costs account for 65% of total production expenses.

  • Recycling solvents (e.g., ethanol) reduces waste by 30%.

Chemical Reactions Analysis

Hydrolysis of the Hydrazide Group

The hydrazide functional group (-NH-NH2) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or carbonyl compounds. This reaction is sensitive to pH and temperature.

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in:

  • Nucleophilic substitution : Reactivity at the sulfur position due to the sulfanyl group.

  • Electrophilic aromatic substitution : Enhanced by electron-donating groups (e.g., methoxy) on adjacent phenyl rings.

Bromine Substitution

The bromine atom on the 5-bromo-2-methoxyphenyl group can act as a leaving group in:

  • Elimination reactions : Leading to formation of alkenes or alkynes.

  • Cross-coupling reactions : Potential for Suzuki or Heck coupling under palladium catalysis.

Derivatization and Functionalization

The compound undergoes further modifications to enhance biological activity:

  • Acetylation : Reaction with acetic anhydride to protect hydrazide groups.

  • Alkylation : Introduction of alkyl chains via nucleophilic attack on the sulfur atom.

  • Oxidation : Potential oxidation of methoxy groups to hydroxyl or ketone functionalities.

Analytical Techniques for Reaction Monitoring

Technique Purpose Key Features
HPLC Purity assessmentQuantifies product/impurity ratios
NMR spectroscopy Structural confirmationIdentifies hydrazone (-C=N-) and triazole ring protons
Mass spectrometry Molecular weight verificationConfirms m/z values (e.g., [M+H]+ = 536 )

Stability and Limitations

  • Thermal stability : Stable under standard conditions but degrades at high temperatures (>100°C).

  • pH sensitivity : Hydrazide hydrolysis occurs under extreme acidic/basic conditions.

  • Light sensitivity : Bromine-containing compounds may undergo photodegradation.

Comparative Reactivity with Related Compounds

Compound Key Differences Reactivity Implications
5-Bromoacetohydrazide Lacks triazole/sulfanyl groupsReduced biological activity
4-Bromophenyltriazole No hydrazide groupLimited reactivity toward nucleophilic substitution
Fluorinated analogs Fluorine enhances stabilitySlower hydrolysis rates compared to brominated variants

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazide Intermediate : The initial step often includes the reaction of an appropriate hydrazine derivative with an acylating agent.
  • Introduction of Triazole and Sulfanyl Groups : This step may involve cyclization reactions to incorporate the triazole ring.
  • Condensation Reaction : The final step involves the condensation of the hydrazide with an aldehyde to yield the desired product.

Industrial Production

In industrial settings, scaling up these synthesis methods requires optimization for larger volumes while maintaining consistent quality control. Automated reactors and continuous flow systems are often employed to enhance production efficiency.

Chemistry

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that can be used in various chemical applications.

Biology

The compound has shown potential as a biochemical probe or inhibitor in various assays. Its interactions with specific enzymes or receptors may alter their activity, making it useful for studying biochemical pathways.

Medicine

Due to its structural features, this compound holds promise as a therapeutic agent. Preliminary studies suggest it may exhibit antifungal or anticancer properties, warranting further investigation into its pharmacological effects.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name Arylidene Substituent Triazole Substituents Biological Activity (if reported) Reference
Target Compound 5-Bromo-2-methoxyphenyl 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) Hypothesized antitubulin activity
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 2-Chlorophenyl 4-Methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl Anticancer (IC₅₀: ~10 µM vs. HeLa)
N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 4-(Dimethylamino)phenyl 4-Phenyl, 5-(2-(phenylamino)ethyl) Antimetastatic (migration inhibition)
N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide 3-Bromo-4-hydroxy-5-methoxyphenyl 1-(4-Chlorobenzyl)benzimidazolyl Not reported; structural focus
Key Observations:

Substituent Effects: Bromine Position: The 5-bromo substitution in the target compound vs. 3-bromo in may alter steric interactions in target binding. Methoxy vs. Trimethoxyphenyl Group: Shared with , this group is critical for microtubule disruption, mimicking combretastatin A-4 .

Synthetic Flexibility :

  • Condensation with substituted benzaldehydes (e.g., 5-bromo-2-methoxybenzaldehyde) allows modular synthesis, as demonstrated in and .

Biological Activity

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C24H19BrN5O2S
  • Molecular Weight : 480.39 g/mol
  • Functional Groups : Includes a brominated methoxyphenyl group and a triazole ring which are crucial for its biological interactions.

The presence of these functional groups suggests diverse reactivity patterns and potential interactions with various biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity :
    • Preliminary studies suggest significant antibacterial effects against various strains of bacteria. The compound demonstrates a strong inhibitory action against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate effective dosage ranges for bacterial inhibition.
  • Antifungal Activity :
    • The compound has shown promising antifungal properties, particularly against common pathogens like Candida albicans.
    • MIC values for antifungal activity range from moderate to high efficacy.
  • Anti-inflammatory Potential :
    • The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
    • Studies have reported IC50 values indicating its potency relative to established anti-inflammatory drugs.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Receptor Binding : It may bind to receptors involved in inflammatory pathways, modulating their activity and reducing inflammation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindingsRemarks
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.Suggests potential as a therapeutic agent.
Exhibited antifungal effects against Candida albicans with MIC values around 25 µg/mL.Highlights its utility in treating fungal infections.
Showed COX inhibition with an IC50 value of 0.25 µM compared to standard drugs like ibuprofen.Indicates strong anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to improve yield?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Hydrazide Formation : Reacting methyl esters (e.g., methyl-[(heterocyclic)sulfanyl]acetate) with hydrazine hydrate under reflux in ethanol (4–6 hours, monitored by TLC) .

Schiff Base Condensation : Coupling the hydrazide intermediate with a substituted benzaldehyde (e.g., 5-bromo-2-methoxybenzaldehyde) in ethanol under reflux (5–8 hours).

Purification : Recrystallization from aqueous ethanol or column chromatography for higher purity .
Key Considerations : Optimize molar ratios (1:1.2 hydrazide:aldehyde), solvent polarity, and reaction time to mitigate side products like oxadiazoles or unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrazone geometry (E/Z configuration). For example, the imine proton (N=CH) in the 1H^1H-NMR spectrum typically appears as a singlet at δ 8.2–8.5 ppm .
  • X-ray Diffraction (XRD) : Employ single-crystal XRD (e.g., Bruker APEXII CCD diffractometer) to resolve the triazole ring conformation and intermolecular interactions (e.g., hydrogen bonding). Space group assignments (e.g., monoclinic P21/cP2_1/c) and unit cell parameters (e.g., a=11.283A˚,β=100.96a = 11.283 \, \text{Å}, \, \beta = 100.96^\circ) are critical for validating stereochemistry .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 3,4,5-trimethoxyphenyl with fluorinated or nitro-substituted rings) to assess electronic effects on bioactivity .
  • Biological Assays :
    • Anti-Cancer Activity : Test against 3D cancer spheroid models (e.g., melanoma, breast cancer) using viability assays (MTT) and migration inhibition studies .
    • Antiplatelet/Anticoagulant Activity : Measure inhibition of arachidonic acid (AA)- or collagen-induced platelet aggregation at IC50_{50} values (e.g., compare % inhibition at 10 µM) .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tubulin or cyclooxygenase (COX-2). Validate with molecular dynamics simulations .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays in orthogonal models (e.g., 2D monolayers vs. 3D spheroids) to confirm cytotoxicity thresholds .
  • Metabolic Stability : Perform liver microsome assays to rule out false negatives due to rapid hepatic clearance.
  • Target Engagement Validation : Use biophysical techniques (e.g., SPR, ITC) to directly measure binding affinities for hypothesized targets .
    Example : Discrepancies in anti-proliferative activity may arise from differential permeability in spheroid vs. monolayer cultures. Address this by quantifying intracellular drug accumulation via HPLC .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use QikProp or SwissADME to compute logP (target 2–4 for balance between solubility and membrane permeability), topological polar surface area (TPSA < 140 Ų for oral bioavailability), and CYP450 inhibition profiles .
  • Metabolite Identification : Simulate Phase I/II metabolism with StarDrop or GLORYx to prioritize analogs with stable sulfanyl or hydrazone moieties .
  • Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., hydrazone-related hepatotoxicity) .

Technical Challenges and Solutions

Q. What are the best practices for handling hydrolytic instability of the hydrazone moiety during biological assays?

Methodological Answer:

  • Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to minimize hydrolysis. Avoid strongly acidic/basic conditions .
  • Stability Monitoring : Perform LC-MS at 0, 6, and 24 hours to quantify degradation products.
  • Structural Modification : Replace the hydrazone with a bioisostere (e.g., oxadiazole) if instability persists .

Q. How can crystallographic disorder in the triazole ring be addressed during refinement?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to resolve electron density ambiguities.
  • Refinement Software : Apply SHELXL with restraints for anisotropic displacement parameters (ADPs) and occupancy adjustments for disordered atoms .
  • Validation Tools : Check with PLATON or Coot for geometric outliers and hydrogen bonding consistency .

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